![molecular formula C10H12N4O2S B7645228 N-cyclopentyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B7645228.png)
N-cyclopentyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine, also known as CPTA, is a synthetic compound that has been extensively studied for its potential as an antitumor agent. It belongs to the class of nitroimidazole derivatives, which have been shown to possess a wide range of biological activities, including antimicrobial, antiparasitic, and anticancer properties.
Mécanisme D'action
The exact mechanism of action of N-cyclopentyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. ROS are highly reactive molecules that can cause damage to cellular components, leading to cell death. Apoptosis is a programmed cell death process that is essential for maintaining tissue homeostasis and preventing the development of cancer.
Biochemical and Physiological Effects
This compound has been shown to exhibit a number of biochemical and physiological effects in cancer cells. It has been shown to induce DNA damage, inhibit cell proliferation, and promote apoptosis. In addition, this compound has been shown to inhibit the activity of certain enzymes that are essential for cancer cell survival, such as topoisomerase II and thioredoxin reductase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclopentyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine is its potent cytotoxicity against a wide range of cancer cell lines. This makes it a promising candidate for further development as an anticancer agent. However, one of the main limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are a number of future directions for the study of N-cyclopentyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine. One area of interest is the development of novel formulations that can improve the solubility and bioavailability of this compound. Another area of interest is the investigation of the synergistic effects of this compound with other chemotherapeutic agents, with the goal of developing more effective combination therapies for the treatment of cancer. Finally, the development of this compound analogs with improved potency and selectivity is also an area of active research.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine involves the condensation of 5-nitroimidazole-2-thiol with cyclopentanone in the presence of a base catalyst. The resulting intermediate is then treated with an amine to form the final product. The synthesis of this compound has been optimized to yield high purity and high yield, making it suitable for further research.
Applications De Recherche Scientifique
N-cyclopentyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine has been extensively studied for its potential as an antitumor agent. It has been shown to exhibit potent cytotoxicity against a wide range of cancer cell lines, including lung, breast, colon, and leukemia cells. In addition, this compound has been shown to exhibit synergistic effects with other chemotherapeutic agents, such as cisplatin and doxorubicin.
Propriétés
IUPAC Name |
N-cyclopentyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c15-14(16)9-8(11-7-3-1-2-4-7)12-10-13(9)5-6-17-10/h5-7,11H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDHLBUVTAZFAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(N3C=CSC3=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

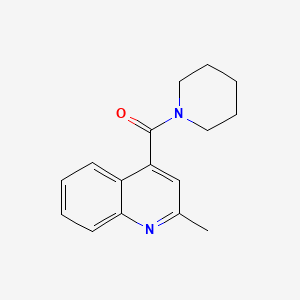
![ethyl 3-[6-fluoro-1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B7645153.png)
![(2R)-3,3-dimethyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B7645158.png)
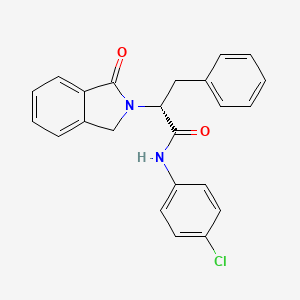

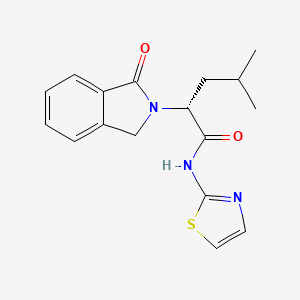
![3-[4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B7645188.png)

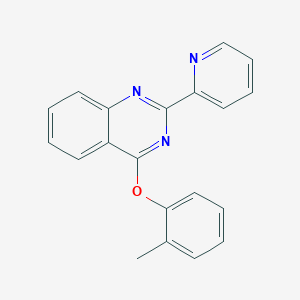
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-bromothiophen-2-yl)methyl-methylamino]acetamide](/img/structure/B7645221.png)
![N-[(2R)-1-hydroxybutan-2-yl]-1H-indazole-5-carboxamide](/img/structure/B7645231.png)
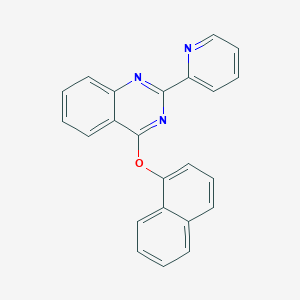
![7-[(Z)-but-2-enyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B7645242.png)
![1-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7645247.png)